molecular formula C7H10O3 B3327464 Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate CAS No. 344353-65-7

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate

Cat. No.: B3327464
CAS No.: 344353-65-7
M. Wt: 142.15 g/mol
InChI Key: WPTWQLYJHMIRFY-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by a cyclobutene ring substituted with a hydroxymethyl group and a carboxylate ester group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methylene donor in the presence of a catalyst to form the cyclobutene ring. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of cyclobutene-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutene ring provides rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)cyclopropane-1-carboxylate
  • Methyl 2-(hydroxymethyl)cyclopent-1-ene-1-carboxylate
  • Methyl 2-(hydroxymethyl)cyclohex-1-ene-1-carboxylate

Uniqueness

Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate is unique due to its cyclobutene ring, which imparts distinct chemical and physical properties compared to its cyclopropane, cyclopentene, and cyclohexene analogs. The strain in the four-membered ring influences its reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 2-(hydroxymethyl)cyclobutene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)6-3-2-5(6)4-8/h8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWQLYJHMIRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate
Reactant of Route 2
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate
Reactant of Route 3
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate
Reactant of Route 4
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate
Reactant of Route 5
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate
Reactant of Route 6
Methyl 2-(hydroxymethyl)cyclobut-1-ene-1-carboxylate

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